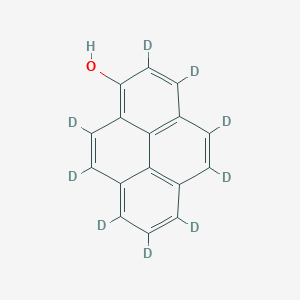

1-Hydroxypyrene-d9

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isotope-labeled compounds like 1-Hydroxypyrene-d9 is essential for accurate analytical measurements, especially in the determination of nitropolycyclic aromatic hydrocarbons (NPAHs) in complex mixtures. These compounds are synthesized in a step from commercially available pyrene-d10 and nitric acid-d1, demonstrating the importance of isotopic purity in environmental and analytical chemistry (Fatiadi & Hilpert, 1989).

Molecular Structure Analysis

The molecular structure of 1-hydroxypyrene is characterized by π-stacking and hydrogen bonds, contributing to its crystal morphology and solid-state luminescence. These structural features enable 1-hydroxypyrene to form 'molecular springs,' indicating a unique interplay between its molecular structure and physical properties (Gajda et al., 2019).

Chemical Reactions and Properties

1-Hydroxypyrene undergoes various biotransformation reactions, such as glucuronidation in marine organisms, highlighting its role in the metabolism of PAHs. The identification of 1-hydroxypyrene glucuronide in tissues of marine polychaetes exposed to pyrene indicates the presence of specific metabolic pathways for PAH detoxification in marine environments (Giessing & Lund, 2002).

Physical Properties Analysis

The crystal structure and morphology of 1-hydroxypyrene, fixed by the interplay of π-stacking and hydrogen bonds, play a critical role in its physical properties. These structural attributes confer flexibility and stability to the crystals, affecting their behavior in various environments (Gajda et al., 2019).

Chemical Properties Analysis

The ecotoxicity and mutagenicity of 1-hydroxypyrene and its photoproducts have been assessed, showing that its photoproducts inhibit microbial glucose mineralization activity, whereas heterotrophic bacteria can utilize 1-HP photoproducts as growth substrates. The presence of metal ions like Mn2+ and Cu2+ can modify the genotoxicity of 1-hydroxypyrene in aquatic environments, demonstrating the complexity of its chemical behavior and the potential environmental impact (Hwang et al., 2001).

Applications De Recherche Scientifique

1. Human Biomonitoring and Environmental Health

- Application Summary: 1-Hydroxypyrene (1-OHP) is used as a biomarker in human biomonitoring to assess exposure to polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants . This study provides levels of 1-hydroxypyrene and calculates reference values in healthy Iranian adults .

- Methods of Application: Urine samples were collected from 468 healthy Iranian adults over 25 years old and non-smokers in six provinces. The samples were analyzed by GC-MS .

- Results: 1-Hydroxypyrene was found in 100% of samples, and the mean (Reference Value 95%) concentration of 1-hydroxypyrene was 6.12 (RV 95%: 20) μg/L and 5.95 (21) μg/gcrt . There was a direct relationship between the amount of body composition (body fat, visceral fat), BMI, and age with the urinary concentrations of 1-hydropyren metabolites .

2. Oxidative Stress and Inflammatory Biomarkers in Acute Myocardial Infarction

- Application Summary: This study evaluated the potential association between 1-OHP and oxidative stress/inflammatory biomarkers in patients who had suffered an acute myocardial infarction (AMI) .

- Methods of Application: The study involved measuring the levels of 1-OHP in the urine of patients who had suffered an AMI .

- Results: 1-OHP levels were increased in post-infarct patients compared to controls . The levels of 1-OHP were correlated to MDA (r = 0.426, p < 0.01), CAT (r = 0.474, p < 0.001) and β-carotene (r = −0.309; p < 0.05) in non-smokers .

3. Biomarker for Environmental Exposure to PAHs

- Application Summary: 1-Hydroxypyrene (1-OHP) can serve as a reliable biomarker for occupational and environmental exposure to high concentrations of Polycyclic Aromatic Hydrocarbons (PAHs) .

- Methods of Application: The application of 1-OHP as a biomarker involves measuring its levels in urine samples from individuals exposed to PAHs . This can be particularly useful in assessing exposure to PAHs from urban air pollution .

4. Biomarker for Occupational Exposure to PAHs

- Application Summary: 1-Hydroxypyrene (1-OHP) can serve as a reliable biomarker for occupational exposure to high concentrations of Polycyclic Aromatic Hydrocarbons (PAHs) .

- Methods of Application: The application of 1-OHP as a biomarker involves measuring its levels in urine samples from individuals exposed to PAHs in occupational settings . This can be particularly useful in assessing exposure to PAHs from various industrial processes .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514409 | |

| Record name | (~2~H_9_)Pyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxypyrene-d9 | |

CAS RN |

132603-37-3 | |

| Record name | (~2~H_9_)Pyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)

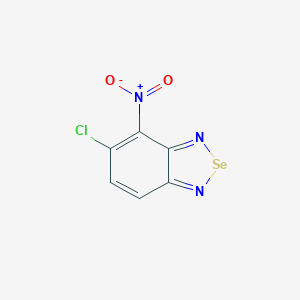

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)